1-Acetyl-1H-indole-5-carboxylic acid
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Overview
Description
1-Acetyl-1H-indole-5-carboxylic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry . This compound features an indole ring system, which is a fused ring structure consisting of a benzene ring fused to a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-1H-indole-5-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes typically include the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of palladium-catalyzed cross-coupling reactions has been reported for the large-scale synthesis of indole derivatives .
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-Acetyl-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acetyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.
Comparison with Similar Compounds
1-Acetyl-1H-indole-5-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Indole-3-carbinol: Studied for its anticancer effects.
Uniqueness
This compound is unique due to its specific acetyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
CAS No. |
739365-22-1 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
1-acetylindole-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-6H,1H3,(H,14,15) |
InChI Key |
WLLNUDUJVHFBFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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